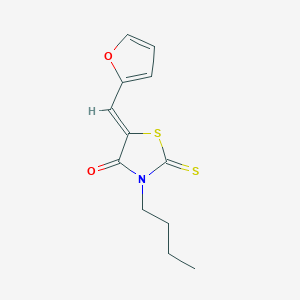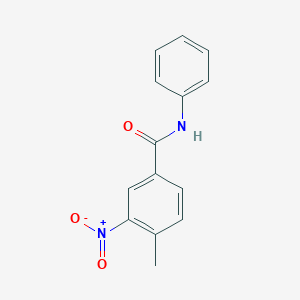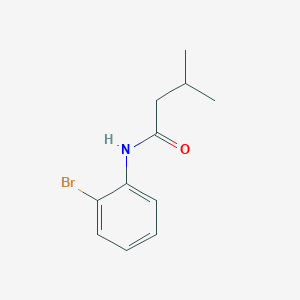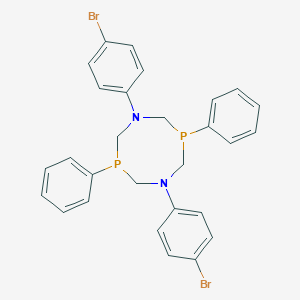
1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane is a complex organophosphorus compound It features a unique structure with two bromophenyl groups and two diphenyl groups attached to a diaza-diphosphacyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane typically involves the reaction of 4-bromobenzaldehyde with diphenylphosphine and a suitable nitrogen source under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like toluene or THF. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phosphorus atoms can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Biological Studies: Its potential biological activity makes it a candidate for studies in medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action of 1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane depends on its specific application. In catalysis, it acts as a ligand, coordinating to a metal center and influencing the reactivity of the metal. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Bis(4-chlorophenyl)-3,7-diphenyl-1,5-diaza-3,7-diphosphacyclooctane
- 1,5-Bis(4-methylphenyl)-3,7-diphenyl-1,5-diaza-3,7-diphosphacyclooctane
- 1,5-Bis(4-fluorophenyl)-3,7-diphenyl-1,5-diaza-3,7-diphosphacyclooctane
Uniqueness
1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane is unique due to the presence of bromine atoms, which can participate in various substitution reactions, making it a versatile intermediate for further functionalization.
Properties
Molecular Formula |
C28H26Br2N2P2 |
|---|---|
Molecular Weight |
612.3g/mol |
IUPAC Name |
1,5-bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane |
InChI |
InChI=1S/C28H26Br2N2P2/c29-23-11-15-25(16-12-23)31-19-33(27-7-3-1-4-8-27)20-32(26-17-13-24(30)14-18-26)22-34(21-31)28-9-5-2-6-10-28/h1-18H,19-22H2 |
InChI Key |
FPHCXOIDHDDRRV-UHFFFAOYSA-N |
SMILES |
C1N(CP(CN(CP1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Canonical SMILES |
C1N(CP(CN(CP1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-pentadienyl]-N-phenylacetamide](/img/structure/B377397.png)
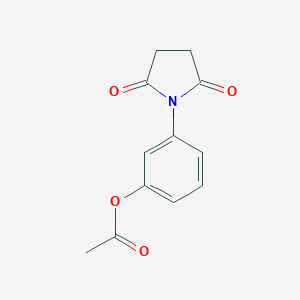
![1-(4-chlorophenyl)-4-[[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]amino]-5,5-dimethylimidazole-2-thione](/img/structure/B377399.png)
![4-[[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]amino]-1-(3-chlorophenyl)-5,5-dimethylimidazole-2-thione](/img/structure/B377401.png)
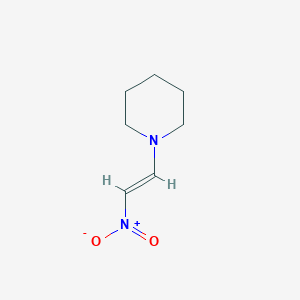
![5-Nitro-4-{4-[4-({5-nitro-2,1,3-benzoxadiazol-4-yl}amino)benzyl]anilino}-2,1,3-benzoxadiazole](/img/structure/B377403.png)
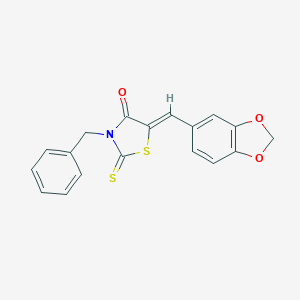
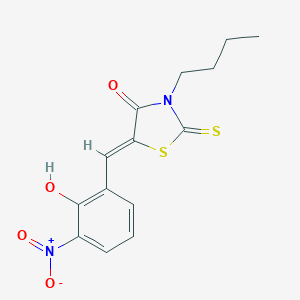
![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B377406.png)
![2-{[4-(diethylamino)phenyl]imino}-3-oxo-N,3-diphenylpropanamide](/img/structure/B377408.png)
